molecular formula C14H12N2O3 B1348881 N-methyl-2-nitro-N-phenylbenzamide CAS No. 61899-13-6

N-methyl-2-nitro-N-phenylbenzamide

Cat. No.: B1348881
CAS No.: 61899-13-6
M. Wt: 256.26 g/mol
InChI Key: XTFRUWLCKHHIIN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: N-methyl-2-nitro-N-phenylbenzamide can be synthesized through a multi-step process involving the nitration of N-methyl-N-phenylbenzamide. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise temperature and concentration controls. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound .

Types of Reactions:

    Reduction: this compound can undergo reduction reactions to convert the nitro group (-NO2) to an amino group (-NH2).

    Substitution: The compound can participate in nucleophilic substitution reactions where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride with hydrochloric acid.

    Substitution: Sodium methoxide or potassium tert-butoxide in an appropriate solvent.

Major Products Formed:

Scientific Research Applications

N-methyl-2-nitro-N-phenylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-2-nitro-N-phenylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify target proteins, leading to changes in their activity. The phenyl group provides hydrophobic interactions that enhance binding affinity to specific sites on the target molecules .

Comparison with Similar Compounds

Comparison: N-methyl-2-nitro-N-phenylbenzamide is unique due to the specific positioning of the nitro group on the benzene ring, which influences its reactivity and interaction with other molecules. Compared to its analogs, such as N-ethyl-2-nitro-N-phenylbenzamide, the methyl group provides different steric and electronic effects, leading to variations in chemical behavior and biological activity .

Properties

IUPAC Name

N-methyl-2-nitro-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c1-15(11-7-3-2-4-8-11)14(17)12-9-5-6-10-13(12)16(18)19/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTFRUWLCKHHIIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60351843
Record name N-methyl-2-nitro-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61899-13-6
Record name N-methyl-2-nitro-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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